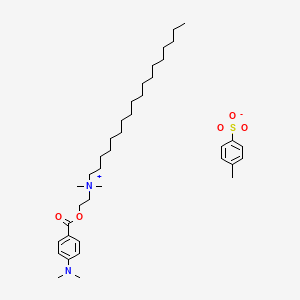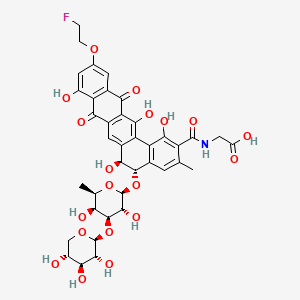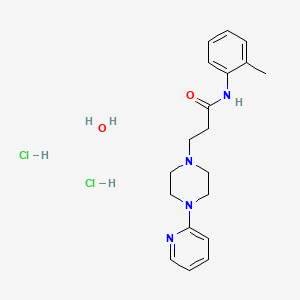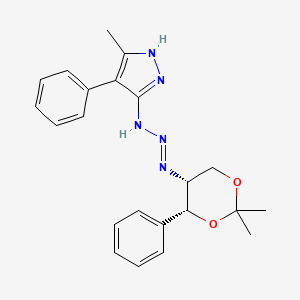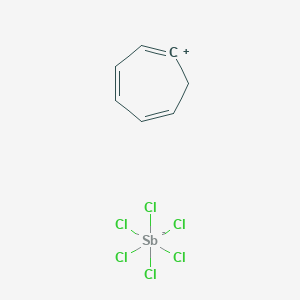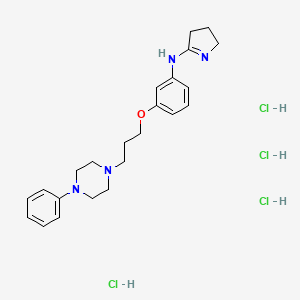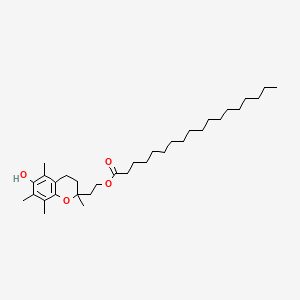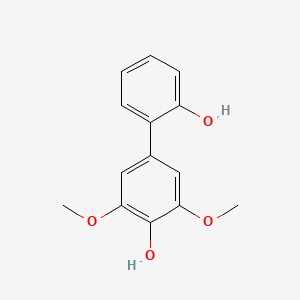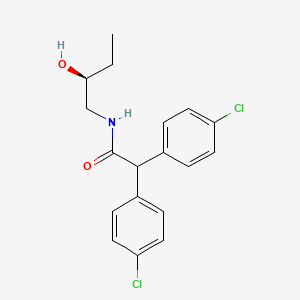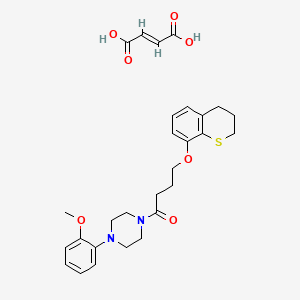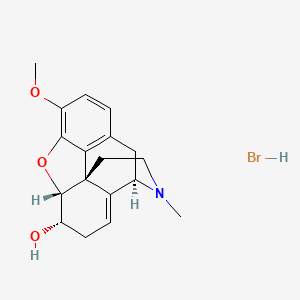
Neopine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of neopine involves the isomerization of neopinone to codeinone, a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process is catalyzed enzymatically by neopinone isomerase (NISO) . The synthetic route involves the transformation of thebaine to neopinone, which then forms an equilibrium favoring codeinone .
Industrial Production Methods: Industrial production methods for neopine hydrobromide are not extensively documented. the preparation of neopine itself can be achieved through the isomerization process mentioned above . Further research and development in this area may provide more efficient industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions: Neopine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution . The characterization of neopine was achieved by comparison of the mass spectra and GC retention times of the trimethylsilyl derivative .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include brominating agents such as pyridine hydrobromide perbromide . The conditions for these reactions typically involve specific temperatures and reaction times to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions involving this compound include various isomers and derivatives of codeine and morphine . These products are significant intermediates in the synthesis of pharmaceuticals and other chemicals .
Wissenschaftliche Forschungsanwendungen
Neopine hydrobromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a marker for opium and pharmaceutical codeine use . In biology and medicine, it is studied for its pharmacological properties and potential therapeutic applications . In industry, it is used in the synthesis of various pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of neopine hydrobromide involves its interaction with specific molecular targets and pathways . Neopine is involved in the biosynthesis of opiate alkaloids in opium poppy, where it is isomerized to codeinone by neopinone isomerase . This process is critical for the production of codeine and morphine, which are important narcotic analgesics .
Vergleich Mit ähnlichen Verbindungen
Neopine hydrobromide is similar to other opium alkaloids such as codeine and morphine . it is unique in its isomeric structure and pharmacological profile . Other similar compounds include thebaine, neomorphine, and various derivatives of codeine and morphine . The uniqueness of this compound lies in its specific isomerization process and its potential use as a marker for opium and pharmaceutical codeine use .
Eigenschaften
CAS-Nummer |
4892-48-2 |
|---|---|
Molekularformel |
C18H22BrNO3 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C18H21NO3.BrH/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3;1H/t12-,13+,17+,18+;/m1./s1 |
InChI-Schlüssel |
ALTORFKYYONRLC-VVHLMOBZSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O.Br |
Kanonische SMILES |
CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


